4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate
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Overview
Description
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate is a chemical compound that belongs to the class of sulfonate esters. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes a morpholine ring, a phenyl group, and a benzenesulfonate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate typically involves the reaction of phenols with benzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is catalyzed by potassium fluoride and N-fluorobenzenesulfonimide (NFSI), which facilitates the formation of the sulfonate ester under mild conditions . The reaction conditions are optimized to achieve high yields and shorter reaction times.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using sulfonyl chlorides and appropriate nucleophilic components. The use of catalytic DMAP (4-dimethylaminopyridine) with sulfonyl chlorides has proven to be efficient in sulfonylation reactions . Additionally, alternative methods such as the use of sulfur dioxide gas or arylazo sulfones may be employed, although these methods are less common due to associated toxicity and handling challenges .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the sulfonate ester to corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate ester group can act as an alkylating agent, modifying the activity of target proteins through covalent bonding. This modification can lead to changes in enzyme activity, signal transduction pathways, or cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate: This compound has a similar structure but with a methanesulfonate group instead of a benzenesulfonate group.
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonate moiety and exhibit similar chemical properties and reactivity.
Uniqueness
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate is unique due to its specific combination of a morpholine ring, phenyl group, and benzenesulfonate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications, including organic synthesis, biological research, and industrial processes .
Properties
CAS No. |
920799-83-3 |
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Molecular Formula |
C17H17NO5S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[4-[(2S)-4-methyl-5-oxomorpholin-2-yl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C17H17NO5S/c1-18-11-16(22-12-17(18)19)13-7-9-14(10-8-13)23-24(20,21)15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3/t16-/m1/s1 |
InChI Key |
NAFHFORLNLEVSD-MRXNPFEDSA-N |
Isomeric SMILES |
CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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